molecular formula C7H13ClO2 B010351 Ethyl 3-chloro-2,2-dimethylpropanoate CAS No. 106315-37-1

Ethyl 3-chloro-2,2-dimethylpropanoate

Cat. No. B010351
M. Wt: 164.63 g/mol
InChI Key: NEVHNBRNUWSFSB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,2-dimethylpropanoate is a chemical compound with the molecular formula C7H13ClO2 . It is also known as 3-chloro-2,2-dimethyl-propionic acid ethyl ester . The compound exhibits a fruity odor and is commonly used in organic synthesis and as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 3-chloro-2,2-dimethylpropanoate consists of an ethyl group attached to the carboxyl carbon of the 3-chloro-2,2-dimethylpropionic acid. The chlorine atom is positioned at the α-carbon, resulting in a chiral center. The compound exists as a racemic mixture of enantiomers due to this chirality .

Scientific Research Applications

    Research on Thermodynamic Properties:

    • Methods of Application: Data analysis tools, such as the NIST ThermoData Engine, provide critically evaluated thermodynamic property data for pure compounds, including Ethyl 3-chloro-2,2-dimethylpropanoate .

Future Directions

Remember to handle this compound with proper safety precautions and consult relevant literature for detailed protocols and procedures .

properties

IUPAC Name

ethyl 3-chloro-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVHNBRNUWSFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301962
Record name ethyl 3-chloro-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-2,2-dimethylpropanoate

CAS RN

106315-37-1
Record name ethyl 3-chloro-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-chloro-2,2-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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